molecular formula C9H9NO B065528 Benzoxazole, 2,3-dihydro-3-methyl-2-methylene-(9CI) CAS No. 184583-15-1

Benzoxazole, 2,3-dihydro-3-methyl-2-methylene-(9CI)

Cat. No.: B065528
CAS No.: 184583-15-1
M. Wt: 147.17 g/mol
InChI Key: FKIFNKFRCWNPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-methylene-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-methylene-1,3-benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts. For example, the reaction between 2-aminophenol and an aldehyde in the presence of a nanocatalyst can yield high purity benzoxazole derivatives .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-methylene-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced benzoxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit enhanced biological and chemical properties .

Scientific Research Applications

3-Methyl-2-methylene-1,3-benzoxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-2-methylene-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the benzoxazole derivative .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzoxazole
  • 2-Methylene-1,3-benzoxazole
  • 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole

Uniqueness

3-Methyl-2-methylene-1,3-benzoxazole is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. Compared to other benzoxazole derivatives, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications .

Properties

IUPAC Name

3-methyl-2-methylidene-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-10(2)8-5-3-4-6-9(8)11-7/h3-6H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIFNKFRCWNPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C)OC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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